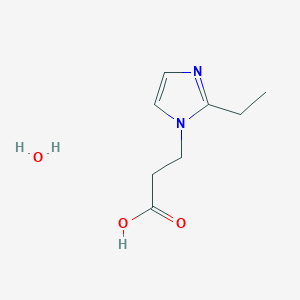![molecular formula C6H6ClN3O2 B1373646 Acide 1H-Imidazo[1,2-B]pyrazole-7-carboxylique chlorhydrate CAS No. 222055-81-4](/img/structure/B1373646.png)
Acide 1H-Imidazo[1,2-B]pyrazole-7-carboxylique chlorhydrate
Vue d'ensemble
Description
1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyrazole derivatives often involves the use of a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis
The molecular structure of 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms .Chemical Reactions Analysis
The chemical reactions involving 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride often involve selective functionalization of the imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .Physical and Chemical Properties Analysis
The molecular weight of 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride is 179.18 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. It also has a rotatable bond count of 3 .Applications De Recherche Scientifique
Activité antibactérienne et antimycobactérienne
1H-Imidazo[1,2-B]pyrazole : les dérivés ont été identifiés comme des agents puissants possédant des propriétés antibactériennes et antimycobactériennes. Ils ont montré une efficacité contre une gamme de souches bactériennes, y compris Mycobacterium tuberculosis . Cela les rend précieux dans le développement de nouveaux antibiotiques pour lutter contre les souches résistantes de la tuberculose.
Applications anti-inflammatoires et antitumorales
Ces composés présentent des activités anti-inflammatoires significatives, qui peuvent être exploitées dans le traitement des maladies inflammatoires chroniques. De plus, ils possèdent des propriétés antitumorales, ce qui en fait des candidats pour la recherche sur la thérapie anticancéreuse, en particulier dans la synthèse de composés ciblant des lignées cellulaires cancéreuses spécifiques .
Potentiel antidiabétique
Le cycle imidazole, un composant principal de ces composés, a été associé à des effets antidiabétiques. La recherche sur la modification des dérivés de 1H-Imidazo[1,2-B]pyrazole pourrait conduire au développement de nouveaux médicaments antidiabétiques .
Utilisations antiallergiques et antipyrétiques
En raison de leurs propriétés antiallergiques, ces composés peuvent être étudiés pour le traitement des réactions allergiques. Leurs effets antipyrétiques (réducteurs de la fièvre) les rendent également appropriés pour l'inclusion dans les médicaments visant à atténuer les symptômes de la fièvre .
Propriétés antivirales et antioxydantes
Les dérivés de 1H-Imidazo[1,2-B]pyrazole ont montré un potentiel en tant qu'agents antiviraux, ce qui est crucial à l'ère des maladies virales émergentes. Ils présentent également des propriétés antioxydantes, importantes pour prévenir les maladies liées au stress oxydatif .
Effets anti-amibiens et antihelminthiques
Ces composés auraient des activités anti-amibiennes et antihelminthiques, ce qui suggère leur utilisation dans le traitement des infections parasitaires causées par les amibes et les helminthes .
Applications antifongiques
L'activité antifongique des dérivés de 1H-Imidazo[1,2-B]pyrazole les positionne comme des candidats prometteurs pour le développement de nouveaux médicaments antifongiques, en particulier face à la résistance croissante aux antifongiques .
Synthèse de pharmacophores
L'échafaudage 1H-Imidazo[1,2-B]pyrazole est utilisé dans la synthèse de pharmacophores pour la découverte de médicaments. Il sert d'intermédiaire clé dans la construction de diverses bibliothèques de pharmacophores, essentielles pour identifier de nouveaux candidats médicaments .
Mécanisme D'action
Target of Action
It’s known that imidazo[1,2-b]pyrazole derivatives have shown diverse and very useful bioactivities, including antimicrobial, anti-cancer, and anti-inflammatory effects .
Mode of Action
The compound is known to undergo selective functionalization using a br/mg-exchange, as well as regioselective magnesiations and zincations with tmp-bases (tmp = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .
Biochemical Pathways
It’s known that imidazo[1,2-b]pyrazole derivatives can be involved in various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Pharmacokinetics
It’s known that the solubility of a compound in aqueous media can significantly impact its bioavailability .
Action Environment
Orientations Futures
Analyse Biochimique
Biochemical Properties
1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding interactions, and changes in enzyme conformation .
Cellular Effects
1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride affects various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in significant changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity and effects on cells .
Dosage Effects in Animal Models
The effects of 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride can vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function and metabolism, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective .
Propriétés
IUPAC Name |
5H-imidazo[1,2-b]pyrazole-7-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2.ClH/c10-6(11)4-3-8-9-2-1-7-5(4)9;/h1-3,8H,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFFIKIUDUYQJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=CN2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222055-81-4 | |
| Record name | 1H-pyrazolo[1,5-a]imidazole-7-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1373564.png)



![[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1373569.png)
![2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride](/img/structure/B1373575.png)


![3-[(1-Naphthylmethyl)amino]-1-propanol hydrochloride](/img/structure/B1373579.png)




